molecular formula C20H15F3N4O4S B6546310 N'-(3-nitrophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide CAS No. 896368-18-6

N'-(3-nitrophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Cat. No.: B6546310
CAS No.: 896368-18-6
M. Wt: 464.4 g/mol
InChI Key: WKYSISDSGPJFQM-UHFFFAOYSA-N
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Description

N'-(3-nitrophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide scaffold linked to two distinct moieties: a 3-nitrophenyl group and a substituted 1,3-thiazole ring. The thiazole ring is functionalized with a 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N'-(3-nitrophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O4S/c21-20(22,23)13-6-4-12(5-7-13)19-26-15(11-32-19)8-9-24-17(28)18(29)25-14-2-1-3-16(10-14)27(30)31/h1-7,10-11H,8-9H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYSISDSGPJFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-nitrophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide, a complex organic compound, has garnered attention in recent research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A nitrophenyl group which may contribute to its reactivity and biological interactions.
  • A trifluoromethyl substituent that enhances lipophilicity and may affect the compound's pharmacokinetics.
  • A thiazole ring that is often associated with various biological activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that are crucial for cellular functions. For instance, the presence of the nitro group can facilitate interactions with nucleophilic sites in enzymes.
  • Cellular Signaling Modulation : The trifluoromethyl group can influence signaling pathways by altering receptor interactions or downstream signaling cascades.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl and thiazole groups exhibit significant antimicrobial properties. A study assessing the minimum inhibitory concentrations (MICs) of various nitrothiophenes demonstrated that these compounds could effectively inhibit the growth of bacteria such as E. coli and M. luteus . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

CompoundMIC (µg/mL)Target Organism
Nitrothiophene 115E. coli
Nitrothiophene 210M. luteus
This compoundTBDTBD

Anti-inflammatory Effects

Compounds with thiazole moieties have been reported to possess anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. While specific studies on this compound are scarce, related thiazole derivatives have shown promise in reducing inflammation in vitro and in vivo.

Study 1: Antimicrobial Efficacy

In a comparative study involving various substituted thiophenes, it was found that compounds with nitro groups exhibited enhanced activity against multiple bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on related compounds indicated that modifications in the phenyl and thiazole rings significantly affected cell viability in cancer cell lines. This suggests that this compound could also be evaluated for potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems. Key comparisons are outlined below:

Substituent Variations on the Phenyl Ring

  • N'-(2,5-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide (G856-3475) This analog replaces the 3-nitrophenyl group with a 2,5-dimethylphenyl moiety. The methyl groups are electron-donating, reducing the compound’s overall polarity compared to the nitro-substituted parent compound.
  • N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide Here, the 3-nitrophenyl group is replaced with a 3-chloro-4-methylphenyl group, and the thiazole is fused with a triazole ring.

Heterocyclic System Modifications

  • N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide This compound replaces the thiazole ring with a dihydroindole-piperidine system.
  • N-(2-(1-Methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-pyrrolidinyl)ethyl)-N′-[4-(trifluoromethyl)phenyl]ethanediamide The thiazole is substituted with a tetrahydroquinoline-pyrrolidine system.

Trifluoromethylphenyl Thiazole Derivatives

  • [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol This simpler analog lacks the ethanediamide and nitrophenyl groups.

Physicochemical and Pharmacological Properties

Property Main Compound G856-3475 N-(3-Chloro-4-methylphenyl) Analog Dihydroindole-Piperidine Analog
Molecular Weight (g/mol) ~475 (estimated) ~470 ~520 474.527
Key Substituents 3-NO₂, CF₃ 2,5-(CH₃)₂, CF₃ Cl, CH₃, Methoxy CF₃, Piperidine
LogP (Estimated) ~3.5 ~4.0 ~3.8 ~3.2
Potential Applications Receptor ligands Screening compound Enzyme inhibitors CNS-targeted therapies
  • Lipophilicity : The trifluoromethyl group in all analogs enhances lipid solubility (LogP ~3–4), favoring membrane permeability.
  • Electronic Effects : The 3-nitrophenyl group in the main compound provides stronger electron-withdrawing effects compared to methyl or methoxy substituents, which may enhance binding to electron-rich biological targets.
  • Biological Activity : The dihydroindole-piperidine analog’s molecular weight (474.5 g/mol) and balanced LogP (~3.2) align with Lipinski’s rules, suggesting oral bioavailability , while the main compound’s nitro group may limit solubility but improve target affinity.

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